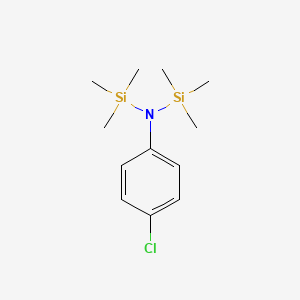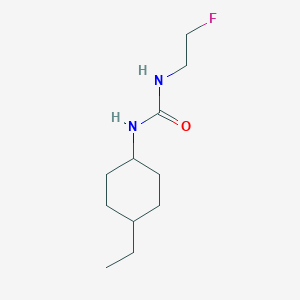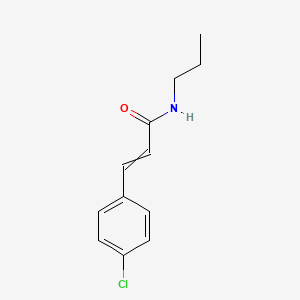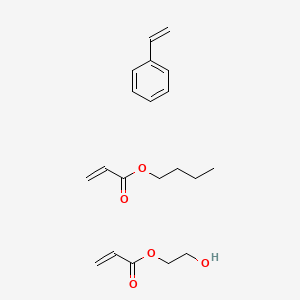
Butyl prop-2-enoate;2-hydroxyethyl prop-2-enoate;styrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl prop-2-enoate, 2-hydroxyethyl prop-2-enoate, and styrene are compounds that are often used in the production of various polymers. These compounds are known for their ability to undergo polymerization, forming materials with diverse applications in industries such as coatings, adhesives, and plastics .
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl prop-2-enoate: This compound is typically synthesized through the esterification of acrylic acid with n-butanol.
2-Hydroxyethyl prop-2-enoate: This compound can be prepared by the esterification of acrylic acid with ethylene glycol.
Styrene: Styrene is commonly produced by the dehydrogenation of ethylbenzene.
Industrial Production Methods
Butyl prop-2-enoate: Industrial production involves the continuous esterification of acrylic acid with n-butanol in the presence of a strong acid catalyst.
2-Hydroxyethyl prop-2-enoate: Industrially, this compound is produced by the esterification of acrylic acid with ethylene glycol in a continuous process, followed by purification through distillation.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can convert these compounds into their respective alcohols or other reduced forms.
Substitution: These compounds can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.
Major Products
Oxidation: The major products are often carboxylic acids or ketones.
Reduction: The major products are typically alcohols.
Substitution: The major products depend on the substituent introduced.
Scientific Research Applications
These compounds have a wide range of applications in scientific research:
Chemistry: They are used as monomers in the synthesis of various polymers and copolymers.
Biology: They are used in the development of biomaterials and drug delivery systems.
Medicine: They are used in the formulation of medical adhesives and coatings for medical devices.
Industry: They are used in the production of paints, coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of these compounds involves their ability to undergo polymerization, forming long chains of repeating units. This process is initiated by free radicals, heat, or light, leading to the formation of polymers with specific properties . The molecular targets and pathways involved in their action depend on the specific application and the nature of the polymer formed .
Comparison with Similar Compounds
Similar Compounds
Butyl acrylate: Similar to butyl prop-2-enoate, but with a slightly different structure.
Hydroxyethyl methacrylate: Similar to 2-hydroxyethyl prop-2-enoate, but with a methacrylate group.
Vinyl toluene: Similar to styrene, but with a methyl group attached to the benzene ring.
Uniqueness
Butyl prop-2-enoate: Known for its flexibility and toughness in polymer applications.
2-Hydroxyethyl prop-2-enoate: Known for its hydrophilicity and ability to form hydrogels.
Styrene: Known for its ability to form rigid and transparent polymers.
Properties
CAS No. |
26587-25-7 |
|---|---|
Molecular Formula |
C20H28O5 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
butyl prop-2-enoate;2-hydroxyethyl prop-2-enoate;styrene |
InChI |
InChI=1S/C8H8.C7H12O2.C5H8O3/c1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2;1-2-5(7)8-4-3-6/h2-7H,1H2;4H,2-3,5-6H2,1H3;2,6H,1,3-4H2 |
InChI Key |
KEAFDZTWGJQBHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C=C.C=CC1=CC=CC=C1.C=CC(=O)OCCO |
Related CAS |
26587-25-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


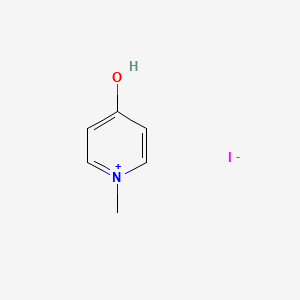
![Butyl-[butyl(diphenyl)stannyl]sulfanyl-diphenylstannane](/img/structure/B14696910.png)

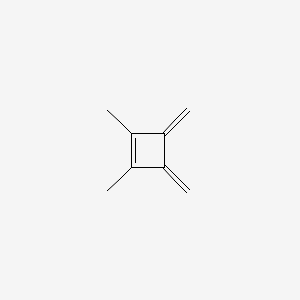
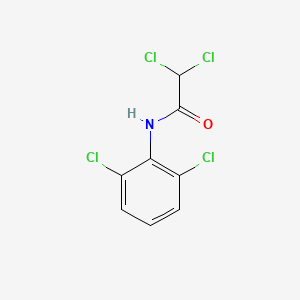
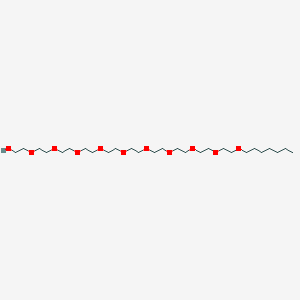
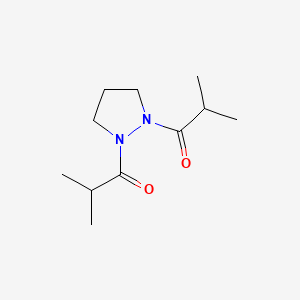
![Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-2-methylcyclohexanecarboxylate](/img/structure/B14696938.png)
![3,9-Dinitrodibenzo[c,e]oxepine-5,7-dione](/img/structure/B14696945.png)
